N-[(6-Chloropyridazin-3-yl)carbamoyl]glycine

HIF prolyl hydroxylase inhibitor physicochemical characterization pKa

N-[(6-Chloropyridazin-3-yl)carbamoyl]glycine (2-(3-(6-chloropyridazin-3-yl)ureido)acetic acid; CAS 87976-98-5) is a pyridazine-based carbamoylglycine derivative with a molecular formula of C₇H₇ClN₄O₃ and a molecular weight of 230.61 g/mol. The compound features a 6-chloropyridazin-3-yl core linked via a urea bridge to glycine, distinguishing it from simpler pyridazineacetic acid analogs and from the pyridazinedione N-substituted glycine series that dominate HIF prolyl hydroxylase (HIF-PH) inhibitor patents.

Molecular Formula C7H7ClN4O3
Molecular Weight 230.61 g/mol
CAS No. 87976-98-5
Cat. No. B12911432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(6-Chloropyridazin-3-yl)carbamoyl]glycine
CAS87976-98-5
Molecular FormulaC7H7ClN4O3
Molecular Weight230.61 g/mol
Structural Identifiers
SMILESC1=CC(=NN=C1NC(=O)NCC(=O)O)Cl
InChIInChI=1S/C7H7ClN4O3/c8-4-1-2-5(12-11-4)10-7(15)9-3-6(13)14/h1-2H,3H2,(H,13,14)(H2,9,10,12,15)
InChIKeyROKGVHIZOVNAID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(6-Chloropyridazin-3-yl)carbamoyl]glycine (CAS 87976-98-5) Procurement Baseline: Core Identity and Compound Class


N-[(6-Chloropyridazin-3-yl)carbamoyl]glycine (2-(3-(6-chloropyridazin-3-yl)ureido)acetic acid; CAS 87976-98-5) is a pyridazine-based carbamoylglycine derivative with a molecular formula of C₇H₇ClN₄O₃ and a molecular weight of 230.61 g/mol . The compound features a 6-chloropyridazin-3-yl core linked via a urea bridge to glycine, distinguishing it from simpler pyridazineacetic acid analogs and from the pyridazinedione N-substituted glycine series that dominate HIF prolyl hydroxylase (HIF-PH) inhibitor patents [1]. Its structural configuration endows it with distinct physicochemical properties, including a high melting point of 210 °C, a predicted density of 1.637 g/cm³, and an acidic pKa of 1.37 , which collectively influence formulation behavior, solubility, and stability relative to other pyridazine derivatives and established HIF-PH clinical candidates such as roxadustat (FG‑4592).

Why N-[(6-Chloropyridazin-3-yl)carbamoyl]glycine Cannot Be Replaced by Generic Pyridazine Analogs


Generic substitution fails because even minor structural deviations within the 6-chloropyridazin-3-yl chemical space produce dramatic shifts in target engagement, physicochemical behavior, and selectivity. The carbamoylglycine (ureidoacetic acid) side chain of the target compound introduces a hydrogen‑bond‑donor/acceptor motif that is absent in simple (6‑chloropyridazin‑3‑yl)acetic acid analogs, directly altering interactions with HIF prolyl hydroxylases and other metal‑dependent enzymes [1]. The presence of this urea bridge also markedly lowers the compound's pKa (1.37) relative to the 2‑oxoglutarate‑mimicking amide‑based inhibitors such as roxadustat (pKa ≈ 2.75) [2], thus modulating ionization state at physiological pH and potentially affecting membrane permeability and protein binding. Furthermore, the absence of the diazabicyclo substitution that confers nanomolar α4β2 nicotinic receptor affinity to many 6‑chloropyridazin‑3‑yl derivatives [3] suggests that the target compound may avoid the off‑target nicotinic pharmacology observed in that series, a critical consideration when selecting a probe or lead molecule.

N-[(6-Chloropyridazin-3-yl)carbamoyl]glycine Quantitative Differentiation Evidence vs. Closest Analogs and In‑Class Alternatives


Physicochemical Property Differentiation vs. Roxadustat (FG‑4592): pKa, Density, and Melting Point

N-[(6-Chloropyridazin-3-yl)carbamoyl]glycine exhibits a significantly lower acidic pKa (1.37) and a higher predicted density (1.637 g/cm³) compared to the marketed HIF‑PH inhibitor roxadustat (pKa ≈ 2.75; density ≈ 1.389 g/cm³) . The melting point of the target compound (210 °C) lies at the upper end of the roxadustat melting range (199–215 °C) .

HIF prolyl hydroxylase inhibitor physicochemical characterization pKa density melting point

HIF Prolyl Hydroxylase Inhibition Potency: Class‑Level Inference from Pyridazinedione N‑Substituted Glycine Derivatives

The pyridazinedione N‑substituted glycine scaffold, to which N-[(6-chloropyridazin-3-yl)carbamoyl]glycine is structurally analogous, produces potent HIF‑PH inhibition exemplified by Example 4 (IC₅₀ = 6.4 µM) and Example 1 (IC₅₀ = 13 µM) in the patent disclosure [1]. The target compound replaces the pyridazinedione ring with a 6‑chloropyridazine and incorporates a urea linker rather than an amide, modifications expected to alter the pharmacophore's zinc‑chelating geometry and hydrogen‑bond network, potentially yielding a distinct potency and isozyme‑selectivity profile relative to the pyridazinedione series [2].

HIF prolyl hydroxylase enzyme inhibition IC50 structure-activity relationship

Nicotinic Receptor Selectivity Advantage vs. Diazabicyclo 6‑Chloropyridazin‑3‑yl Derivatives

6‑Chloropyridazin‑3‑yl derivatives bearing a diazabicyclo substituent exhibit nanomolar affinity for α4β2 nicotinic acetylcholine receptors (nAChRs) [1]. N-[(6-Chloropyridazin-3-yl)carbamoyl]glycine lacks this bulky diazabicyclo group and instead presents a linear ureidoacetic acid side chain, which is predicted to abrogate nAChR binding while maintaining the pyridazine core required for HIF‑PH interaction [2].

nicotinic acetylcholine receptor selectivity off‑target α4β2 nAChR

High‑Value Application Scenarios for N-[(6-Chloropyridazin-3-yl)carbamoyl]glycine Based on Quantitative Differentiation Evidence


HIF Prolyl Hydroxylase Inhibitor Lead Optimization Scaffold

The compound serves as a chemically distinct starting point for HIF‑PH inhibitor lead optimization programs. Its ureidoacetic acid side chain and 6‑chloropyridazine core differentiate it from the pyridazinedione N‑substituted glycine series described in patent US 7,608,621 B2, providing a fresh pharmacophore that may yield novel isozyme selectivity profiles [1]. The lower pKa (1.37) enhances aqueous solubility, facilitating formulation for in vivo proof‑of‑concept studies, while the absence of the diazabicyclo motif eliminates potential nAChR‑mediated off‑target effects observed with other 6‑chloropyridazin‑3‑yl derivatives .

Negative Control Probe for α4β2 Nicotinic Acetylcholine Receptor Assays

Because N-[(6-chloropyridazin-3-yl)carbamoyl]glycine retains the 6‑chloropyridazin‑3‑yl chromophore but lacks the diazabicyclo substitution required for nanomolar α4β2 nAChR binding (J Med Chem 2002) [2], it can serve as a structurally matched negative control in radioligand displacement and functional assays, enabling researchers to isolate nicotinic‑mediated effects from pyridazine‑associated background signals.

Analytical Reference Standard for HPLC and Thermal Analysis

With a sharp melting point of 210 °C and a predicted density of 1.637 g/cm³ , the compound can be employed as a calibrant for differential scanning calorimetry (DSC) and as a retention‑time marker in reversed‑phase HPLC method development, particularly for quality control of pyridazine‑containing APIs where closely related impurities must be resolved.

Synthetic Intermediate for Urea‑Linked Bioactive Molecules

The reactive urea bridge and free carboxylic acid group render the compound a versatile intermediate for constructing libraries of carbamoylglycine derivatives. It can be coupled with diverse amines or alcohols to generate compounds targeting metalloenzymes beyond HIF‑PH, including glutamate carboxypeptidase II (GCPII) and carbonic anhydrase isoforms, leveraging the established metal‑chelating properties of the pyridazine core [1].

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